Cas no 4949-58-0 (3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester)
3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester
- ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
- 3-ethyl-4-methyl-1H-Pyrrole-2-carboxylicacidethylester
- AS-67537
- 3-ETHYL-4-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER(WXC08705)
- DTXSID801346281
- ethyl 3-ethyl-4-methylpyrrole-2-carboxylate
- SCHEMBL9423139
- AKOS006294324
- W16170
- Q63408863
- IJIMBHGENKKALU-UHFFFAOYSA-N
- MFCD06227772
- 4949-58-0
- CS-0327165
-
- MDL: MFCD06227772
- Inchi: 1S/C10H15NO2/c1-4-8-7(3)6-11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3
- InChI Key: IJIMBHGENKKALU-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(CC)C(C)=CN1)=O
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.1Ų
3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D774421-100mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95% | 100mg |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | D774421-250mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95% | 250mg |
$500 | 2024-06-06 | |
| eNovation Chemicals LLC | D774421-1g |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95% | 1g |
$975 | 2024-06-06 | |
| Chemenu | CM465132-100mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM465132-250mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM465132-1g |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM465132-5g |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Aaron | AR01DJUL-100mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 96% | 100mg |
$252.00 | 2023-12-14 | |
| Aaron | AR01DJUL-250mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 96% | 250mg |
$448.00 | 2023-12-14 | |
| Aaron | AR01DJUL-500mg |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
4949-58-0 | 96% | 500mg |
$638.00 | 2023-12-14 |
3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester Suppliers
3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-ethyl-4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester
Introduction to 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester (CAS No. 4949-58-0)
3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester (CAS No. 4949-58-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds with a wide range of applications due to their unique chemical and physical properties.
The molecular structure of 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester consists of a pyrrole ring substituted with ethyl and methyl groups at the 3 and 4 positions, respectively, and an ethyl ester group at the 2 position. This specific arrangement of functional groups imparts distinct reactivity and stability characteristics to the molecule, making it a valuable building block in various synthetic pathways.
In recent years, the study of pyrroles has been enriched by advancements in computational chemistry and experimental techniques. For instance, density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity of pyrrole derivatives, including 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester. These studies have revealed that the presence of alkyl substituents on the pyrrole ring can significantly influence the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO) and ionization potential.
The synthetic utility of 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester is well-documented in the literature. It can be synthesized through various methods, including condensation reactions, cycloadditions, and metal-catalyzed coupling reactions. One common synthetic route involves the reaction of 3-ethyl-4-methylpyrrole with ethyl chloroformate in the presence of a base, followed by esterification to form the desired product. This method is known for its high yield and mild reaction conditions, making it suitable for large-scale production.
In the pharmaceutical industry, pyrrole derivatives have shown promise as lead compounds for drug discovery. The unique electronic properties of pyrroles make them suitable for designing molecules with specific biological activities. For example, 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester has been explored as a precursor for synthesizing potential anti-inflammatory agents and antioxidants. Recent studies have demonstrated that certain pyrrole-based compounds exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
Beyond pharmaceutical applications, 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester has found use in materials science. Pyrroles are known for their ability to form stable polymers with interesting electronic properties. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of alkyl substituents on the pyrrole ring can enhance the solubility and processability of these polymers, making them more suitable for practical applications.
The environmental impact of chemical compounds is an important consideration in modern research. Studies on the biodegradability and toxicity of pyrrole derivatives have shown that many compounds in this class are biodegradable under aerobic conditions and exhibit low toxicity to aquatic organisms. However, further research is needed to fully understand the environmental fate and effects of specific pyrrole derivatives like 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester.
In conclusion, 3-Ethyl-4-Methyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester (CAS No. 4949-58-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and properties make it a valuable tool for researchers seeking to develop new materials and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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